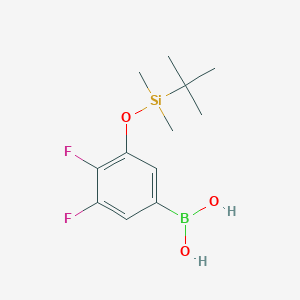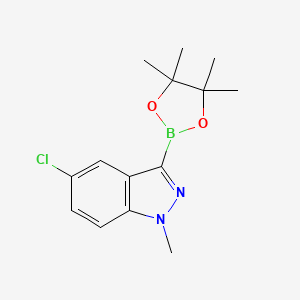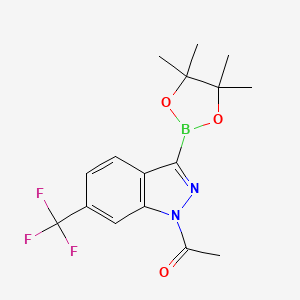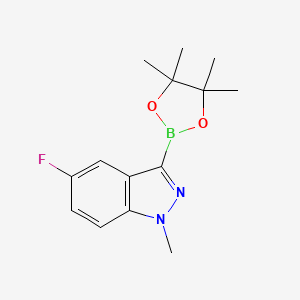
5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, and a boronic ester group at the 3-position of the indazole ring The boronic ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step in the synthesis is the borylation of 5-fluoro-1-methylindazole. This is achieved by reacting 5-fluoro-1-methylindazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, and at elevated temperatures (e.g., 80-100°C).
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the process, and implementation of continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be subjected to oxidation or reduction under appropriate conditions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used in borylation and cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Indazoles: Formed through nucleophilic aromatic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
科学研究应用
5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms involving indazole derivatives.
作用机制
The mechanism of action of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The boronic ester group can interact with biological targets through reversible covalent bonding, while the indazole core can engage in π-π stacking interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
5-Fluoroindazole: Lacks the boronic ester group but shares the fluorine substitution.
1-Methylindazole: Lacks both the fluorine and boronic ester groups.
3-Borylated Indazoles: Similar in having a boronic ester group but may differ in other substituents.
Uniqueness
5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is unique due to the combination of a fluorine atom, a methyl group, and a boronic ester group on the indazole ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
5-fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-8-9(16)6-7-11(10)18(5)17-12/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTJQPBNPZEIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2-(4-methylphenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944664.png)
![Benzyl 7-(2-methylsulfanylethyl)-6,9-dioxo-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B7944667.png)
![3-(2-methylpropyl)-3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione](/img/structure/B7944678.png)
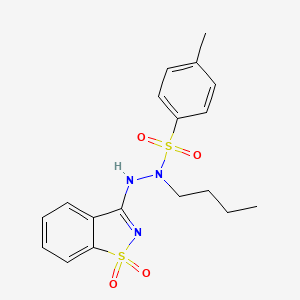
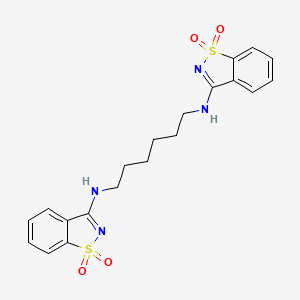

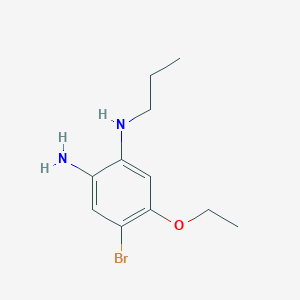
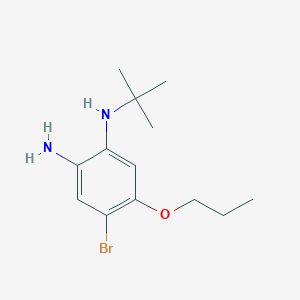
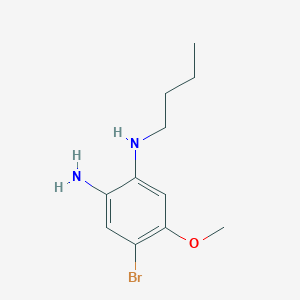
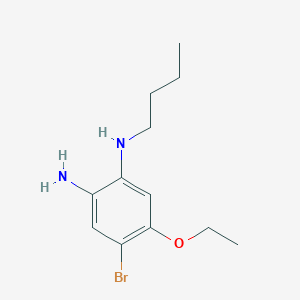
![[2-(Trifluoromethyl)piperidin-4-YL]boronic acid](/img/structure/B7944734.png)
